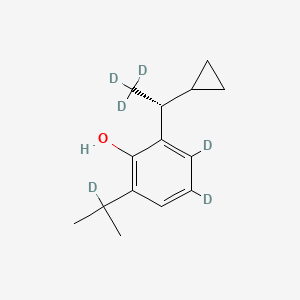![molecular formula C18H21N3O5 B12372763 9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MBL-IN-3 is a compound known for its inhibitory effects on New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems . This compound has garnered significant attention due to its potential in combating antibiotic-resistant bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MBL-IN-3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of MBL-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions: MBL-IN-3 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its inhibitory activity against NDM-1 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of MBL-IN-3 include various organic solvents, catalysts, and protective groups to facilitate selective reactions .
Major Products Formed: The major products formed from the reactions involving MBL-IN-3 are derivatives with enhanced inhibitory activity against NDM-1, which are tested for their efficacy in reducing the minimum inhibitory concentrations (MICs) of antibiotics like meropenem .
Applications De Recherche Scientifique
MBL-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of metallo-β-lactamase inhibition. In biology and medicine, it is employed in research focused on developing new treatments for antibiotic-resistant bacterial infections. Industrially, MBL-IN-3 can be used in the development of diagnostic tools and therapeutic agents .
Mécanisme D'action
MBL-IN-3 exerts its effects by binding to the active site of NDM-1, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of β-lactam antibiotics, allowing them to retain their antibacterial activity. The molecular targets involved include the zinc ions present in the active site of NDM-1, which are essential for its catalytic function .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to MBL-IN-3 include other metallo-β-lactamase inhibitors such as indole-2-carboxylates and catechol-containing inhibitors .
Uniqueness: What sets MBL-IN-3 apart from other inhibitors is its specific binding mode and high efficacy in lowering the MICs of antibiotics against NDM-1 expressing bacterial strains . This makes it a promising candidate for further development and clinical application.
MBL-IN-3’s unique properties and potential applications make it a valuable compound in the fight against antibiotic resistance. Its continued study and development could lead to significant advancements in medical treatments and industrial applications.
Propriétés
Formule moléculaire |
C18H21N3O5 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
9-hydroxy-3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H21N3O5/c22-13-3-1-7-21-15(13)19-11-12(17(21)25)16(24)20-8-5-18(6-9-20)14(23)4-2-10-26-18/h1,3,7,11,14,22-23H,2,4-6,8-10H2 |
Clé InChI |
VUFHVYGLBAXUHI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2(CCN(CC2)C(=O)C3=CN=C4C(=CC=CN4C3=O)O)OC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)






![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)


